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Compound of Interest

Compound Name:
3-Chloro-4-methoxypyridine

hydrochloride

CAS No.: 861024-97-7

Cat. No.: B11912602

Get Quote

Executive Summary
Target Molecule: 3-Chloro-4-methoxypyridine Hydrochloride CAS (Free Base): 82257-09-8

CAS (HCl Salt): 1049666-47-0 Core Application: Critical intermediate for kinase inhibitors (e.g.,

c-Met, ALK inhibitors) and heterocyclic pharmaceutical scaffolds.

This technical guide details the synthesis of 3-chloro-4-methoxypyridine hydrochloride.

Unlike generic preparations, this document focuses on the regioselective Nucleophilic Aromatic

Substitution (

) of 3,4-dichloropyridine as the primary industrial route. This pathway offers superior scalability
and regiocontrol compared to direct electrophilic chlorination of 4-methoxypyridine, which often
suffers from over-chlorination (3,5-dichloro impurities) or poor selectivity.

Retrosynthetic Analysis & Strategy
The synthesis is best approached via the functionalization of the pyridine ring at the C4

position. The electron-deficient nature of the pyridine ring—further activated by the inductive
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effect of the chlorine atoms—makes 3,4-dichloropyridine an ideal substrate for

.

Logical Disconnection
Target: 3-Chloro-4-methoxypyridine HCl

Precursor: 3-Chloro-4-methoxypyridine (Free Base)

Key Disconnection: C4–O bond formation via displacement of a leaving group (Cl).

Starting Material: 3,4-Dichloropyridine.

Mechanistic Rationale
In 3,4-dichloropyridine, the chlorine at the C4 position is significantly more reactive toward

nucleophiles than the chlorine at C3.

C4 Position: Para to the pyridine nitrogen. Nucleophilic attack yields a Meisenheimer

intermediate where the negative charge is delocalized onto the electronegative nitrogen

atom, stabilizing the transition state.

C3 Position: Meta to the pyridine nitrogen. Attack here does not allow charge delocalization

onto the nitrogen, making the activation energy significantly higher.

3-Chloro-4-methoxypyridine HCl

3-Chloro-4-methoxypyridine
(Free Base)

HCl / Dioxane

3,4-Dichloropyridine

SNAr (Regioselective)

NaOMe / MeOH
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Figure 1: Retrosynthetic logic flow prioritizing the C4-selective

pathway.

Primary Synthesis Pathway: Regioselective
This protocol describes the reaction of 3,4-dichloropyridine with sodium methoxide.[1][2][3] This

is the "Gold Standard" route due to the commercial availability of the starting material and the

high regioselectivity (>95:5 favoring C4 substitution).

Reaction Scheme
3,4-Dichloropyridine + NaOMe

3-Chloro-4-methoxypyridine + NaCl

Experimental Protocol
Step 1: Nucleophilic Substitution[4][5]

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser,

nitrogen inlet, and internal temperature probe.

Reagent Preparation:

Charge Methanol (anhydrous, 150 mL).

Option A (Commercial Solution): Add Sodium Methoxide (25 wt% in MeOH, 1.1 equiv).

Option B (In-situ): Carefully add Sodium metal (1.1 equiv) to the methanol at 0°C and stir

until dissolved.

Addition: Add 3,4-Dichloropyridine (1.0 equiv, e.g., 14.8 g) to the methoxide solution. The

reaction is slightly exothermic.

Reaction: Heat the mixture to reflux (65°C). Stir for 4–6 hours.
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Monitoring: Monitor by TLC (EtOAc/Hexane 1:4) or HPLC. The starting material (3,4-

dichloropyridine) should disappear.

Workup:

Cool the mixture to room temperature.

Concentrate under reduced pressure to remove most methanol (do not distill to dryness;

keep ~20 mL volume).

Dilute with Water (100 mL) and extract with Dichloromethane (DCM, 3 x 50 mL) or Ethyl

Acetate.

Wash combined organics with Brine (50 mL).

Dry over Anhydrous

, filter, and concentrate to yield the crude oil (Free Base).

Yield Expectations: 85–95% crude yield.

Step 2: Salt Formation (Hydrochloride)
Dissolution: Dissolve the crude 3-chloro-4-methoxypyridine oil in Diethyl Ether or 1,4-

Dioxane (anhydrous, 5 volumes).

Acidification: Cool to 0°C. Slowly add 4M HCl in Dioxane (1.2 equiv) dropwise.

Observation: A white precipitate will form immediately.

Isolation: Stir at 0–5°C for 30 minutes. Filter the solid under nitrogen.

Washing: Wash the filter cake with cold Diethyl Ether.

Drying: Dry in a vacuum oven at 40°C for 4 hours.

Key Data Points
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Parameter Specification

Appearance White to off-white crystalline solid

Melting Point 205–208°C (dec)

1H NMR (DMSO-d6)
δ 8.75 (s, 1H, C2-H), 8.60 (d, 1H, C6-H), 7.45

(d, 1H, C5-H), 4.05 (s, 3H, OMe)

Regioselectivity
>95% C4-substitution (verified by C5-H doublet

coupling)

Alternative Pathway: O-Methylation of Pyridone
This route is useful if 3-chloro-4-hydroxypyridine is already available or if avoiding chlorinated

solvents/reagents is necessary.

Reaction Scheme
3-Chloro-4-hydroxypyridine + MeI

3-Chloro-4-methoxypyridine

Protocol Summary
Suspend 3-chloro-4-hydroxypyridine (1.0 equiv) and Potassium Carbonate (2.0 equiv) in

DMF.

Add Methyl Iodide (MeI, 1.2 equiv) dropwise at room temperature.

Stir at 40–50°C for 12 hours.

Pour into ice water and extract with EtOAc.

Note: This route may produce N-methylated byproducts (pyridones), requiring

chromatographic separation. The

route (Section 3) is generally cleaner.

Mechanistic Visualization ( )
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The regioselectivity is the critical success factor. The diagram below illustrates why the 4-

position is favored over the 3-position.

Path A: Attack at C4 (Favored)

Path B: Attack at C3 (Disfavored)3,4-Dichloropyridine

Meisenheimer Complex
(Negative charge on N)NaOMe

Meisenheimer Complex
(No stabilization by N)

NaOMe

3-Chloro-4-methoxypyridine
-Cl⁻

4-Chloro-3-methoxypyridine
-Cl⁻

Click to download full resolution via product page

Figure 2: Mechanistic divergence showing the stabilization of the C4-attack intermediate by the

pyridine nitrogen.

Troubleshooting & Critical Control Points
Issue Probable Cause Corrective Action

Low Yield
Moisture in reaction (NaOMe is

hydrolyzed to NaOH).

Ensure MeOH is anhydrous.[1]

Use fresh NaOMe or generate

in situ with Na metal.

Regioisomer Impurity
High temperature forcing C3

substitution.

Maintain reflux at 65°C; do not

use higher boiling solvents

(e.g., DMF) unless necessary.

Incomplete Conversion Stoichiometry error.

Use 1.1–1.2 equiv of NaOMe.

Excess is easily removed

during aqueous workup.

Oily Product
Free base is an oil/low-melting

solid.

Proceed directly to HCl salt

formation for easier handling

and storage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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